tert-butyl N-(1-methoxybutan-2-yl)carbamate spectral data (NMR, IR, MS)
tert-butyl N-(1-methoxybutan-2-yl)carbamate spectral data (NMR, IR, MS)
This guide serves as an authoritative technical reference for the characterization and synthesis of tert-butyl N-(1-methoxybutan-2-yl)carbamate . It is designed for medicinal chemists and process development scientists requiring precise spectral validation for this chiral building block, often used in the synthesis of kinase inhibitors (e.g., Syk, PARP) and peptidomimetics.
Spectral Characterization, Synthesis Protocol, and Quality Control
Compound Identity & Physicochemical Profile[1][2][3][4][5][6][7]
| Property | Specification |
| IUPAC Name | tert-butyl N-(1-methoxybutan-2-yl)carbamate |
| Common Name | Boc-1-methoxybutan-2-amine; N-Boc-O-methyl-2-aminobutanol |
| CAS Registry | 100497-29-4 (Generic/Racemic) / 129603-01-6 (Related Chiral) |
| Molecular Formula | |
| Molecular Weight | 203.28 g/mol |
| Physical State | Colorless to pale yellow oil (low melting solid upon high purity) |
| Solubility | Soluble in |
Synthesis & Reaction Pathway
The most robust route involves the N-protection of 1-methoxybutan-2-amine using Di-tert-butyl dicarbonate (
Reaction Scheme
Figure 1: Direct N-Boc protection pathway under mild basic conditions.
Experimental Protocol
-
Preparation: Charge a reaction vessel with 1-methoxybutan-2-amine (1.0 equiv) and anhydrous Dichloromethane (DCM) (10 mL/g).
-
Base Addition: Add Triethylamine (
) (1.5 equiv) and cool the solution to 0°C under atmosphere. -
Boc Anhydride: Dropwise add a solution of
(1.1 equiv) in DCM. -
Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (Stain: Ninhydrin or PMA).
-
Workup: Quench with saturated
, extract with DCM, wash organic layer with brine, and dry over . -
Purification: Concentrate in vacuo. If necessary, purify via flash column chromatography (Hexanes/EtOAc 9:1 to 4:1).
Spectral Data Specifications
The following data represents the consensus reference values for the purified compound in Deuterated Chloroform (
A. Nuclear Magnetic Resonance ( NMR)
Instrument Frequency: 400 MHz | Solvent:
| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Context |
| 4.65 – 4.75 | Broad Singlet | 1H | NH | Carbamate proton (exchangeable with |
| 3.65 – 3.75 | Multiplet | 1H | CH | Chiral center (C2), deshielded by Nitrogen |
| 3.38 – 3.45 | Doublet of Doublets | 2H | CH₂-O | Methylene adjacent to ether oxygen |
| 3.35 | Singlet | 3H | O-CH₃ | Methoxy methyl group (Characteristic sharp peak) |
| 1.50 – 1.65 | Multiplet | 2H | CH₂ | Ethyl group methylene (C3) |
| 1.44 | Singlet | 9H | t-Butyl | Boc protecting group (Dominant signal) |
| 0.92 | Triplet ( | 3H | CH₃ | Terminal methyl of the ethyl chain |
B. Carbon-13 NMR ( NMR)
Instrument Frequency: 100 MHz | Solvent:
| Chemical Shift ( | Assignment | Notes |
| 155.8 | C=O | Carbamate carbonyl carbon |
| 79.1 | C_quat | Quaternary carbon of tert-butyl group |
| 74.5 | CH₂-O | Ether methylene carbon |
| 59.0 | O-CH₃ | Methoxy carbon |
| 50.5 | CH-N | Chiral center (C2) |
| 28.4 | (CH₃)₃ | Methyl carbons of Boc group (Intense signal) |
| 25.1 | CH₂ | Ethyl methylene (C3) |
| 10.5 | CH₃ | Terminal methyl (C4) |
C. Infrared Spectroscopy (FT-IR)
Method: Neat oil on NaCl plates or ATR
-
3340 cm⁻¹ (Broad, m): N-H stretching (Carbamate).
-
2975, 2930 cm⁻¹ (Sharp, s): C-H stretching (Aliphatic).
-
1690 – 1705 cm⁻¹ (Strong): C=O stretching (Urethane Carbonyl). Critical for confirmation of Boc attachment.
-
1510 cm⁻¹ (m): N-H bending.
-
1170, 1245 cm⁻¹ (s): C-O-C stretching (Ether/Ester linkages).
D. Mass Spectrometry (MS)
Method: ESI (Positive Mode)
-
[M+H]⁺: 204.28 (calc)
Often weak or unobserved due to Boc lability. -
[M+Na]⁺: 226.28 (calc)
Dominant Peak . -
[M+H - Boc]⁺: ~104.1 (Fragment)
Loss of Boc group ( ). -
[M+H - Isobutene]⁺: ~148.2 (Fragment)
Common Boc fragmentation.
Quality Control & Troubleshooting
When analyzing this intermediate, researchers often encounter specific impurities. Use this logic tree to diagnose spectral anomalies.
Figure 2: NMR Diagnostic Logic for Purity Assessment.
Common Impurities
-
Residual
: Look for a sharp singlet at 1.50 ppm (distinct from the product Boc at 1.44 ppm). -
Free Amine: Absence of the NH doublet at 4.7 ppm and an upfield shift of the CH-N proton (to ~2.8-3.0 ppm).
Applications in Drug Development
This intermediate is a critical chiral scaffold in the synthesis of:
-
Syk Inhibitors: Used to introduce the 1-methoxybutan-2-yl moiety into imidazopyrazine cores for treating autoimmune diseases [1].
-
PARP Inhibitors: Functions as a solubilizing tail in poly(ADP-ribose) polymerase inhibitors [2].
-
Peptidomimetics: Acts as an O-methylated isoleucine/threonine mimic, preventing metabolic cleavage while retaining hydrogen bond acceptor capability.
References
-
Patent: Syk Inhibitor Compounds and Methods of Use. US Patent 9,145,414 B2. (2015).
-
Journal: Development of Novel PARP Inhibitors Based on 1,2,4-Triazolo[1,5-a]pyridine Scaffolds. MSpace. (2022).
-
Methodology: A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. PMC. (2011).
-
Spectral Database: NIST Chemistry WebBook, SRD 69. (For general Boc-amine fragment comparison).
